Cas no 69458-21-5 (21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)-)

21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- 化学的及び物理的性質
名前と識別子
-
- 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)-
- 5-(4-pyridyl)-10,15,20-triphenylporphyrin
- 69458-21-5
- SCHEMBL4413916
- 5-(4-Pyridyl)-10,15,20 triphenyl porphine
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- インチ: InChI=1S/C43H29N5/c1-4-10-28(11-5-1)40-32-16-18-34(45-32)41(29-12-6-2-7-13-29)36-20-22-38(47-36)43(31-24-26-44-27-25-31)39-23-21-37(48-39)42(30-14-8-3-9-15-30)35-19-17-33(40)46-35/h1-27,45,48H
- InChIKey: GKFIIZUTJIZSDM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 615.24229595Da
- 同位素质量: 615.24229595Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 48
- 回転可能化学結合数: 4
- 複雑さ: 1010
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 9.3
- トポロジー分子極性表面積: 70.3Ų
21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Frontier Specialty Chemicals | M40370-25 mg |
5-(4-Pyridyl)-10,15,20 triphenyl porphine |
69458-21-5 | 25mg |
$ 147.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | M40370-100 mg |
5-(4-Pyridyl)-10,15,20 triphenyl porphine |
69458-21-5 | 100mg |
$ 466.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | M40370-50 mg |
5-(4-Pyridyl)-10,15,20 triphenyl porphine |
69458-21-5 | 50mg |
$ 263.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | M40370-25mg |
5-(4-Pyridyl)-10,15,20 triphenyl porphine |
69458-21-5 | 25mg |
$ 154.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | M40370-50mg |
5-(4-Pyridyl)-10,15,20 triphenyl porphine |
69458-21-5 | 50mg |
$ 276.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | M40370-100mg |
5-(4-Pyridyl)-10,15,20 triphenyl porphine |
69458-21-5 | 100mg |
$ 489.00 | 2023-09-07 |
21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)-に関する追加情報
21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- (CAS No. 69458-21-5): An Overview
21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- (CAS No. 69458-21-5) is a complex organic compound that belongs to the porphyrin family. Porphyrins are macrocyclic compounds with a rich history in both fundamental and applied research. They are characterized by a large conjugated π-electron system and a central metal-binding site, which makes them highly versatile in various chemical and biological applications.
The structure of 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- is particularly noteworthy due to its unique substitution pattern. The compound features three phenyl groups at positions 5, 10, and 15, and a pyridine group at position 20. This specific arrangement imparts distinct electronic and spectroscopic properties to the molecule, making it an attractive candidate for a wide range of studies.
In recent years, porphyrins have gained significant attention in the fields of photodynamic therapy (PDT), catalysis, and materials science. The ability of porphyrins to absorb light in the visible region and efficiently transfer energy or electrons has led to their use in various therapeutic and diagnostic applications. For instance, 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- has been explored for its potential as a photosensitizer in PDT due to its strong absorption in the visible spectrum and high singlet oxygen quantum yield.
One of the key advantages of 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- is its stability under various conditions. Unlike some other porphyrin derivatives that may degrade under certain pH or temperature conditions, this compound exhibits remarkable robustness. This stability is crucial for its application in biological systems where environmental conditions can vary widely.
The electronic properties of 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- have also been extensively studied. The presence of the pyridine group at position 20 introduces additional electron-withdrawing effects, which can modulate the electronic structure of the porphyrin core. This modulation can be harnessed to fine-tune the compound's optical and redox properties for specific applications.
In the context of catalysis, porphyrins are known for their ability to mimic natural enzymes such as cytochrome P450. The central metal ion in a porphyrin complex can facilitate various chemical transformations through redox processes. Research has shown that 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)-, when coordinated with appropriate metal ions such as iron or manganese, can exhibit catalytic activity in reactions such as oxidation and reduction.
Beyond its applications in medicine and catalysis, 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- has also found use in materials science. Porphyrins can be incorporated into polymers or other matrix materials to create functional materials with tailored properties. For example, porphyrin-based materials have been developed for use in solar cells due to their efficient light-harvesting capabilities.
The synthesis of 21H,23H-Porphine, 5,10,15-triphenyl-20-(4-pyridinyl)- typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. These improvements have facilitated its broader use in research and industrial settings.
In conclusion, 21H,23H-Porphine, 5,
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